Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)- Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17374300
InChI: InChI=1S/C8H8BrF2N/c1-8(10,11)7-3-2-6(4-9)5-12-7/h2-3,5H,4H2,1H3
SMILES:
Molecular Formula: C8H8BrF2N
Molecular Weight: 236.06 g/mol

Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)-

CAS No.:

Cat. No.: VC17374300

Molecular Formula: C8H8BrF2N

Molecular Weight: 236.06 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)- -

Specification

Molecular Formula C8H8BrF2N
Molecular Weight 236.06 g/mol
IUPAC Name 5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine
Standard InChI InChI=1S/C8H8BrF2N/c1-8(10,11)7-3-2-6(4-9)5-12-7/h2-3,5H,4H2,1H3
Standard InChI Key SADDEUJREGOMHO-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC=C(C=C1)CBr)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular and IUPAC Nomenclature

The systematic IUPAC name for this compound is 5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine . Its SMILES representation, CC(C1=NC=C(C=C1)CBr)(F)F\text{CC(C1=NC=C(C=C1)CBr)(F)F}, encodes the pyridine ring with substituents at the 2- and 5-positions . The InChIKey SADDEUJREGOMHO-UHFFFAOYSA-N provides a unique identifier for computational and database searches .

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
Molecular FormulaC8H8BrF2N\text{C}_8\text{H}_8\text{BrF}_2\text{N}PubChem
Molecular Weight236.06 g/molPubChem
IUPAC Name5-(bromomethyl)-2-(1,1-difluoroethyl)pyridinePubChem
SMILESCC(C1=NC=C(C=C1)CBr)(F)FPubChem

Structural Features and Conformational Analysis

The pyridine ring adopts a planar aromatic structure, with the 1,1-difluoroethyl group (CF2CH3-\text{CF}_2\text{CH}_3) at the 2-position introducing steric and electronic effects that influence reactivity . The bromomethyl group (CH2Br-\text{CH}_2\text{Br}) at the 5-position serves as an electrophilic site for nucleophilic substitutions. Computational models predict that the difluoroethyl group’s gauche conformation minimizes steric clashes with adjacent substituents, stabilizing the molecule .

Synthesis and Manufacturing

Synthetic Strategies

The synthesis of 5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine typically involves a multi-step sequence:

  • Difluoroethylation of Pyridine: Radical C–H difluoroethylation of pyridine derivatives using oxazino pyridine intermediates enables regioselective introduction of the 1,1-difluoroethyl group at the 2-position . This method, reported by Nature Communications, employs mild conditions (e.g., visible-light photocatalysis) to avoid side reactions .

  • Bromomethylation: Subsequent bromination of the methyl group at the 5-position is achieved using N\text{N}-bromosuccinimide (NBS) in dichloromethane under radical initiation.

Table 2: Representative Synthetic Route

StepReactionConditionsYieldCitation
1Radical difluoroethylationOxazino pyridine, CF2CH3\text{CF}_2\text{CH}_3 source, photocatalyst65–78%
2Bromomethylation with NBSCH2Cl2\text{CH}_2\text{Cl}_2, AIBN, reflux82%

Industrial-Scale Production

While laboratory-scale synthesis is well-documented, industrial production remains challenging due to the need for precise control over regioselectivity and purity. Continuous-flow reactors have been proposed to enhance scalability, leveraging real-time monitoring to optimize bromination efficiency.

Chemical Reactivity and Applications

Electrophilic Reactivity

The bromomethyl group undergoes nucleophilic substitution (SN_\text{N}2) with amines, thiols, and alkoxides, forming carbon–heteroatom bonds. For example:
R-Nu+Ar-CH2BrR-Nu-CH2Ar+Br\text{R-Nu}^- + \text{Ar-CH}_2\text{Br} \rightarrow \text{R-Nu-CH}_2\text{Ar} + \text{Br}^-
This reactivity is exploited in pharmaceutical synthesis to append pharmacophores to the pyridine scaffold .

Applications in Medicinal Chemistry

The 1,1-difluoroethyl group enhances metabolic stability and lipophilicity, making the compound a valuable intermediate in drug discovery . Late-stage functionalization of pyridine-containing drugs, such as kinase inhibitors, has been demonstrated under conditions compatible with sensitive functional groups .

Physicochemical Properties

Stability and Solubility

The compound is stable under inert conditions but susceptible to hydrolysis in aqueous environments due to the bromomethyl group. LogP calculations (2.1) indicate moderate lipophilicity, suggesting adequate membrane permeability for biological applications .

Table 3: Physicochemical Data

PropertyValueMethod/Citation
LogP2.1Computed (PubChem)
Melting PointNot reported
SolubilityInsoluble in H2_2OExperimental

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